4-Fluorobenzofuran-7-carbaldehyde

Beschreibung

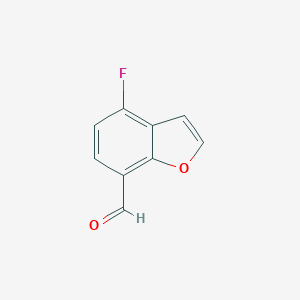

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVFRSJFKMJRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591955 | |

| Record name | 4-Fluoro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555155-07-2 | |

| Record name | 4-Fluoro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 4-Fluorobenzofuran-7-carbaldehyde"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzofuran-7-carbaldehyde is a fluorinated heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅FO₂ | |

| Molecular Weight | 164.13 g/mol | |

| Appearance | Solid | |

| Boiling Point | 261 °C | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Refractive Index | 1.624 | |

| XLogP3 | 1.96 | |

| Melting Point | Not explicitly available in the searched results. However, its solid form indicates the presence of a melting point. | |

| Solubility | While specific data for this compound is unavailable, a related compound, 4-fluorobenzaldehyde, is soluble in organic solvents like ethanol and ether with limited solubility in water. A similar profile can be anticipated. | |

| pKa | No experimental or predicted pKa value was found in the search results. Computational prediction tools could be utilized for an estimation. |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public domain, several general methods for the synthesis of substituted benzofuran-carbaldehydes can be adapted. A common strategy involves the construction of the benzofuran core followed by formylation.

One plausible synthetic approach is the Vilsmeier-Haack reaction on a 4-fluorobenzofuran precursor. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.

A general procedure would involve:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added to N,N-dimethylformamide (DMF) at a low temperature (typically 0 °C) to form the electrophilic Vilsmeier reagent, a chloroiminium salt.

-

Electrophilic Aromatic Substitution: The 4-fluorobenzofuran is then added to the Vilsmeier reagent. The electron-rich benzofuran ring attacks the electrophilic carbon of the iminium salt.

-

Hydrolysis: The resulting iminium ion intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.

"4-Fluorobenzofuran-7-carbaldehyde CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzofuran-7-carbaldehyde is a fluorinated heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route, potential experimental applications, and a discussion of its relevance in drug discovery.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 555155-07-2 | [1] |

| Molecular Formula | C₉H₅FO₂ | [1] |

| Molecular Weight | 164.135 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 261℃ | [1] |

| Density | 1.3±0.1 g/cm³ | [1] |

| Flash Point | 111℃ | [1] |

| Refractive Index | 1.624 | [1] |

Proposed Synthesis of this compound

Step 1: Synthesis of 4-Fluorobenzofuran

The initial step involves the synthesis of the 4-fluorobenzofuran core. This can be achieved through various established methods for benzofuran synthesis, often starting from appropriately substituted phenols and involving cyclization reactions.

Step 2: Formylation of 4-Fluorobenzofuran at the C-7 Position

The second step is the introduction of the carbaldehyde group at the 7-position of the benzofuran ring. A common method for such a transformation is the Vilsmeier-Haack reaction.

Experimental Protocol (Proposed):

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool a solution of anhydrous N,N-dimethylformamide (DMF) in a suitable solvent like dichloromethane to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 4-fluorobenzofuran in anhydrous DMF dropwise at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to approximately 60-70°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to 0°C and carefully quench it by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of a mild base, such as sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Experimental Protocols and Applications

The aldehyde functionality of this compound makes it a versatile intermediate for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives for further investigation.

1. Schiff Base Formation:

-

Methodology: The reaction of this compound with primary amines in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol, typically under reflux, yields Schiff bases (imines).

-

Application: Schiff bases are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

2. Wittig Reaction:

-

Methodology: The Wittig reaction involves the treatment of this compound with a phosphorus ylide (Wittig reagent) to form an alkene. The ylide is typically generated in situ by treating a phosphonium salt with a strong base.

-

Application: This reaction is a powerful tool for carbon-carbon bond formation and can be used to synthesize various vinyl-substituted benzofuran derivatives.

3. Knoevenagel Condensation:

-

Methodology: The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene group (e.g., malonic acid derivatives) in the presence of a weak base (e.g., piperidine or pyridine).

-

Application: This reaction is useful for synthesizing α,β-unsaturated compounds, which are important precursors for various pharmaceuticals and other functional molecules.

Biological Significance and Potential Signaling Pathways

Benzofuran derivatives have been extensively studied for their pharmacological properties. While specific biological data for this compound is limited, the broader class of benzofurans has shown activity in several key areas of drug discovery.

Anticancer Potential: Many benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms of action are often attributed to the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/Akt signaling pathway , which is frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Aberrant activation of this pathway is a hallmark of many cancers. Benzofuran derivatives have been reported to modulate this pathway, potentially leading to the inhibition of tumor growth and induction of apoptosis.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a this compound derivative.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its chemical properties, particularly the presence of the reactive aldehyde group and the fluorine substituent, offer numerous possibilities for chemical modification and optimization of biological activity. The proposed synthetic route and experimental protocols provided in this guide serve as a foundation for researchers to explore the potential of this and related benzofuran derivatives. Further investigation into the biological effects of this compound and its derivatives, particularly in the context of key signaling pathways like PI3K/Akt, is warranted to fully elucidate their therapeutic potential.

References

"molecular structure and IUPAC name of 4-Fluorobenzofuran-7-carbaldehyde"

An In-depth Technical Guide to 4-Fluorobenzofuran-7-carbaldehyde

Introduction

This compound is a fluorinated heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest to researchers in medicinal chemistry and drug discovery due to their presence in various biologically active compounds.[1][2] The incorporation of a fluorine atom can modulate the physicochemical and biological properties of molecules, potentially enhancing their therapeutic efficacy and metabolic stability.[3] This guide provides a comprehensive overview of the molecular structure, IUPAC name, physicochemical properties, and representative experimental protocols related to this compound.

Molecular Structure and IUPAC Name

The molecular structure of this compound consists of a benzofuran core, which is a bicyclic structure composed of a fused benzene and furan ring system. A fluorine atom is substituted at the 4th position of the benzene ring, and a carbaldehyde (or formyl) group is attached to the 7th position.

IUPAC Name: this compound[4]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅FO₂ | [4] |

| Molecular Weight | 164.13 g/mol | |

| Appearance | Solid | |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Boiling Point | 261 °C | [4] |

| Flash Point | 111 °C | [4] |

| SMILES String | FC1=CC=C(C2=C1C=CO2)C=O | |

| InChI Key | MBVFRSJFKMJRHA-UHFFFAOYSA-N |

Experimental Protocols

Representative Synthesis of a Substituted Benzofuran-2-carboxylic Acid Derivative

This protocol is adapted from a general method for synthesizing benzofuran-2-carboxylic acid derivatives, which can be precursors to carbaldehydes.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting salicylaldehyde (e.g., a fluorinated 2-hydroxybenzaldehyde) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add a haloacetate, such as ethyl chloroacetate, to the solution.

-

Base-catalyzed Cyclization: Introduce a base, for example, sodium ethanolate or potassium carbonate, to catalyze the cyclization reaction.[5]

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an appropriate acid and extract the product with an organic solvent. The crude product can then be purified using column chromatography on silica gel.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

-

Sample Preparation: Dissolve a small amount of the purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the acquired data to identify the chemical shifts, coupling constants, and integration values of the different nuclei, which will confirm the molecular structure. While specific spectral data for this compound is not provided, related compounds like 4-fluorobenzaldehyde have been characterized by NMR.[6][7]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Biological and Medicinal Context

Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][8] The specific biological activities of this compound are not extensively documented in publicly available literature. However, its structural motifs suggest potential applications as a building block in the synthesis of more complex molecules with therapeutic potential.[9] Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to fully elucidate its pharmacological profile.[10]

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-Fluorobenzofuran-3-carbaldehyde | 721943-19-7 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound [myskinrecipes.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Data Interpretation for 4-Fluorobenzofuran-7-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 4-Fluorobenzofuran-7-carbaldehyde, this section presents predicted data based on the analysis of its structural fragments: a benzofuran core, a fluorine substituent, and a carbaldehyde group. These predictions are intended to serve as a reference for researchers in the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 10.2 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | H6 |

| ~7.6 - 7.8 | Doublet (d) | 1H | H2 |

| ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | H5 |

| ~6.8 - 7.0 | Doublet (d) | 1H | H3 |

Note: The chemical shifts and coupling constants are estimations and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 192 | Aldehyde Carbonyl (C=O) |

| ~155 - 165 (d, ¹JCF) | C4 (Fluorine-bearing carbon) |

| ~145 - 155 | C7a |

| ~140 - 150 | C2 |

| ~125 - 135 | C7 |

| ~120 - 130 (d, ²JCF) | C5 |

| ~115 - 125 (d, ²JCF) | C3a |

| ~110 - 120 (d, ³JCF) | C6 |

| ~105 - 115 | C3 |

Note: The presence of fluorine will result in through-bond coupling to carbon atoms, observed as doublets (d) with characteristic coupling constants (J).

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2850 - 2750 | Medium, two bands | Aldehyde C-H stretch |

| ~1700 - 1680 | Strong | Aldehyde C=O stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| ~1250 - 1150 | Strong | C-O-C (furan ring) stretch |

| ~1100 - 1000 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion |

| 164.03 | [M]⁺ (Molecular Ion) |

| 163.03 | [M-H]⁺ |

| 135.03 | [M-CHO]⁺ |

| 107.03 | [M-CHO-CO]⁺ |

Note: The empirical formula for this compound is C₉H₅FO₂, with a molecular weight of 164.13 g/mol .[2][3]

Experimental Protocols

The successful acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following are generalized protocols for the spectroscopic analysis of benzofuran derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Ensure the sample is fully dissolved.

-

Filtration : Filter the solution through a pipette plugged with glass wool into a clean, dry NMR tube to remove any particulate matter.[4]

-

Instrumentation :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used. For fluorine-containing compounds, a ¹⁹F NMR spectrum can also be acquired.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Ionization : Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to preserve the molecular ion.

-

Data Acquisition : Introduce the sample into the mass spectrometer and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Workflow and Structure

Spectroscopic Data Interpretation Workflow

The following diagram illustrates a typical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound.

Caption: Workflow for Spectroscopic Data Interpretation.

Molecular Structure of this compound

This diagram shows the molecular structure of this compound with atom numbering to aid in the assignment of NMR signals.

References

"literature review on the discovery of fluorinated benzofurans"

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Benzofurans, a privileged structural motif found in numerous natural products and pharmaceuticals, have been a significant focus of fluorination strategies.[1][2] This technical guide provides a comprehensive review of the key synthetic methodologies for the discovery and preparation of fluorinated benzofurans, with a focus on quantitative data and detailed experimental protocols.

Introduction to Fluorinated Benzofurans

Benzofuran derivatives exhibit a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[1][3] The introduction of fluorine atoms into the benzofuran core can profoundly influence its metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, the development of efficient and regioselective methods for the synthesis of fluorinated benzofurans is of paramount importance in drug discovery and materials science.[4]

Synthetic Methodologies

The synthesis of fluorinated benzofurans can be broadly categorized into two main approaches: the fluorination of a pre-existing benzofuran core and the construction of the benzofuran ring system from fluorinated precursors.

Direct Fluorination of Benzofurans

One of the most direct methods for the synthesis of fluorinated benzofurans is the electrophilic fluorination of the parent heterocycle. Reagents such as Selectfluor™ (F-TEDA-BF4) have proven effective for this transformation.

An efficient protocol has been developed for the synthesis of 3-fluoro-2-hydroxy-2-substituted benzo[b]furans using Selectfluor™ as the fluorinating agent in a mixture of acetonitrile and water.[5] Subsequent dehydration using thionyl chloride in pyridine readily converts these intermediates into 3-fluorinated, 2-substituted benzofurans in high yields.[5]

Another approach involves the use of trifluorofluorooxymethane (CF3OF), which reacts with benzofuran to give addition products that can be treated with a base to regenerate the aromatic system, yielding fluoro- and trifluoromethoxy-substituted benzofurans.[6]

Cyclization Strategies with Fluorinated Precursors

Building the benzofuran scaffold from fluorinated starting materials offers a high degree of control over the position and number of fluorine substituents.

A robust method for the synthesis of highly functionalized polyfluorinated benzofurans involves a tandem nucleophilic aromatic substitution (SNAr) and cyclocondensation reaction. A library of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans has been successfully synthesized using this strategy.[7][8] The reaction proceeds between 4-substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7]

Caption: Tandem SNAr-Cyclocondensation Pathway.

Starting from easily accessible propargylic fluorides, an intramolecular oxa-Michael addition can afford gem-difluorodihydrobenzofurans in good yields.[9] These intermediates, which contain an electrophilic double bond, can undergo further functionalization through nucleophilic additions and Diels-Alder reactions. Subsequent palladium-catalyzed defluorination can then yield the corresponding fluorine-containing benzofurans.[9]

Caption: Synthesis via Intramolecular Oxa-Michael Addition.

Transition-metal catalysis, particularly with palladium, offers a versatile platform for the synthesis of fluorinated benzofurans.[10][11] These methods often involve the coupling of fluorinated phenols with alkynes, followed by an intramolecular cyclization. For instance, o-iodophenols can be coupled with terminal alkynes in the presence of a palladium catalyst, followed by electrophilic cyclization to yield 2,3-disubstituted benzofurans.[12]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for selected syntheses of fluorinated benzofurans.

Table 1: Tandem SNAr-Cyclocondensation for 3-Amino-4,5,7-trifluorobenzofurans [7]

| R1 in α-Hydroxycarbonyl | R2 in Perfluorobenzonitrile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenyl | Morpholino | DMF | 80 | 2-3 | 85 |

| Phenyl | Morpholino | DMF | 80 | 2-3 | 81 |

| 4-Chlorophenyl | Morpholino | DMF | 80 | 2-3 | 75 |

| 4-Methoxyphenyl | 4-Methylpiperazin-1-yl | DMF | 80 | 2-3 | 88 |

| Phenyl | 4-Methylpiperazin-1-yl | DMF | 80 | 2-3 | 83 |

Table 2: Pd-Catalyzed Defluorination of Dihydrobenzofurans [9]

| Substrate | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (E)-Methyl 2-(3,3-difluoro-5-isopropyl-3H-benzofuran-2-ylidene)acetate | Methyl 2-(3-fluoro-5-isopropylbenzofuran-2-yl)acetate | Pd(OAc)2 | Toluene | 110 | 12 | 70 |

| (E)-Methyl 2-(5-bromo-3,3-difluoro-3H-benzofuran-2-ylidene)acetate | Methyl 2-(5-bromo-3-fluorobenzofuran-2-yl)acetate | Pd(OAc)2 | Toluene | 110 | 12 | 65 |

Experimental Protocols

General Procedure for Tandem SNAr-Cyclocondensation[8]

To a solution of the 4-substituted perfluorobenzonitrile (1.0 eq) and the α-hydroxycarbonyl compound (1.1 eq) in anhydrous DMF (0.2 M) is added DBU (1.2 eq). The reaction mixture is stirred at 80 °C for 2-3 hours. Upon completion, as monitored by TLC, the reaction mixture is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from ethanol to afford the desired 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofuran.

Representative Procedure for Pd-Catalyzed Defluorination[10]

A solution of the gem-difluorodihydrobenzofuran (1.0 eq) and Pd(OAc)2 (0.1 eq) in toluene (0.1 M) is heated at 110 °C for 12 hours in a sealed tube. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: petroleum ether-ethyl acetate) to give the corresponding fluorinated benzofuran.

Conclusion

The synthesis of fluorinated benzofurans has been significantly advanced through the development of diverse and innovative synthetic strategies. From the direct fluorination of the benzofuran nucleus to sophisticated cyclization reactions of fluorinated precursors, chemists now have a versatile toolkit to access a wide range of these valuable compounds. The methods outlined in this guide, particularly the tandem SNAr-cyclocondensation and transition-metal-catalyzed reactions, provide efficient and modular routes to novel fluorinated benzofurans, paving the way for their application in drug discovery and materials science. Further research will likely focus on the development of more enantioselective and sustainable synthetic methods.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. researchgate.net [researchgate.net]

- 5. Fluorination of 2-substituted benzo[b]furans with Selectfluor™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorination of benzofuran and of N-acylindoles with trifluorofluorooxymethane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Reactivity of the Aldehyde Functional Group in 4-Fluorobenzofuran-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity of 4-Fluorobenzofuran-7-carbaldehyde is limited in publicly available literature. This guide provides a comprehensive overview based on the established principles of organic chemistry and by drawing analogies from structurally related compounds, including substituted benzofuran aldehydes and 4-fluorobenzaldehyde. The provided protocols and data should be considered as predictive and may require optimization for the specific target molecule.

Introduction

This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a core component of many biologically active compounds, and the presence of a fluorine atom and a reactive aldehyde group offers unique opportunities for chemical modification and the development of novel derivatives. This guide focuses on the chemical reactivity of the aldehyde functional group, providing insights into its electrophilic nature and its participation in a variety of important organic transformations.

The reactivity of the aldehyde in this compound is primarily dictated by the electronic properties of the benzofuran ring system and the attached fluorine atom. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect), which increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes the aldehyde group more susceptible to nucleophilic attack compared to unsubstituted benzofuran-7-carbaldehyde. However, the fluorine atom can also exhibit a weak resonance effect (+R effect) by donating its lone pair electrons to the aromatic system. The interplay of these effects governs the overall reactivity profile of the molecule.

Physicochemical and Spectroscopic Data (Analogous Compounds)

Table 1: Physicochemical Properties of Analogous Aldehydes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Liquid | -10 | 181 |

| Benzofuran-7-carbaldehyde | C₉H₆O₂ | 146.14 | Liquid | N/A | N/A |

Table 2: Spectroscopic Data for 4-Fluorobenzaldehyde

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR | δ 9.9 (s, 1H, CHO), δ 7.9-7.8 (m, 2H, Ar-H), δ 7.2-7.1 (m, 2H, Ar-H) |

| ¹³C NMR | δ 191.0 (CHO), δ 166.0 (d, ¹JCF = 255 Hz, C-F), δ 132.5 (d, ³JCF = 9 Hz, CH), δ 130.0 (C-CHO), δ 116.0 (d, ²JCF = 22 Hz, CH) |

| IR (cm⁻¹) | ~1705 (C=O stretch), ~2850, ~2750 (C-H stretch of aldehyde) |

Synthesis of this compound (Proposed Route)

A plausible synthetic route to this compound involves the initial synthesis of 4-fluorobenzofuran followed by regioselective formylation.

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Fluorobenzofuran (Generalized)

This protocol is a generalized procedure for the formylation of an electron-rich aromatic compound and would require optimization for 4-fluorobenzofuran.

-

Preparation of Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation: Dissolve 4-fluorobenzofuran in a minimal amount of anhydrous DMF or a chlorinated solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with an aqueous solution of sodium acetate or sodium hydroxide until the pH is basic.

-

Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is expected to undergo a variety of reactions typical for aromatic aldehydes, including nucleophilic addition, oxidation, and reduction.

Nucleophilic Addition Reactions

The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Signaling Pathway: General Nucleophilic Addition to an Aldehyde```dot

Caption: General workflow for the oxidation of an aldehyde.

-

Reaction Setup: Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water to the aldehyde solution with vigorous stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

Work-up: Continue stirring until the purple color of the permanganate disappears. Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves.

-

Isolation: Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. The product can be purified by recrystallization.

Reduction

Reduction of the aldehyde group in this compound will yield the corresponding primary alcohol, 4-fluorobenzofuran-7-methanol. This alcohol can serve as a versatile intermediate for further functionalization.

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise with stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).

-

Isolation and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol. The product can be purified by column chromatography.

Applications in Drug Discovery and Materials Science

The versatile reactivity of the aldehyde functional group in this compound makes it a valuable starting material for the synthesis of a diverse range of compounds with potential applications in several fields:

-

Drug Discovery: The benzofuran nucleus is a privileged scaffold in medicinal chemistry. Derivatives of this compound, such as Schiff bases, amides, and stilbene analogs, can be synthesized and screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Materials Science: The introduction of the benzofuran moiety into polymer backbones or as a functional group in organic materials can impart unique photophysical or electronic properties. The aldehyde group provides a convenient handle for incorporation into larger molecular architectures.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its aldehyde group's reactivity can be extrapolated from the behavior of analogous aromatic aldehydes. The electron-withdrawing nature of the fluorine atom is expected to enhance the electrophilicity of the carbonyl carbon, making it a highly reactive center for nucleophilic addition reactions. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers to explore the chemistry of this promising molecule and to develop novel derivatives for a wide range of applications. Further experimental investigation is warranted to fully elucidate the specific reactivity and to optimize reaction conditions for this particular substrate.

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 4-Fluorobenzofuran-7-carbaldehyde

Introduction

4-Fluorobenzofuran-7-carbaldehyde is a heterocyclic aromatic aldehyde with a molecular structure that suggests its potential utility as a building block in medicinal chemistry and materials science. Its benzofuran core is a common motif in many biologically active compounds. The presence of a fluorine atom and an aldehyde group provides sites for further chemical modification, making it an attractive intermediate for the synthesis of more complex molecules. Understanding the thermodynamic properties and stability of this compound is crucial for its synthesis, purification, storage, and application, particularly in the context of drug development where such characteristics are critical for regulatory approval and ensuring product efficacy and safety.

This technical guide aims to provide a predictive overview of the thermodynamic properties and chemical stability of this compound. It includes a summary of the types of data required for a complete thermodynamic profile, detailed descriptions of the experimental protocols typically used to obtain this data for similar compounds, and a discussion of its likely stability under various stress conditions.

Predicted Thermodynamic Properties

The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy of formation, govern its energy content and spontaneity of reactions. For this compound, these properties will be influenced by the aromatic benzofuran ring system, the electron-withdrawing nature of the fluorine and aldehyde substituents, and potential intramolecular interactions.

While specific values are not available, Table 1 summarizes the key thermodynamic parameters and the standard experimental techniques used for their determination in related organic compounds.

Table 1: Key Thermodynamic Properties and Experimental Methodologies

| Thermodynamic Property | Description | Typical Experimental Methodology |

| Standard Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Combustion Calorimetry.[1] |

| Standard Molar Entropy (S°) | A measure of the randomness or disorder of the compound at a standard state. | Calculated from heat capacity data obtained via Differential Scanning Calorimetry (DSC) from near 0 K to the temperature of interest. |

| Gibbs Free Energy of Formation (ΔfG°) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Calculated using the equation ΔfG° = ΔfH° - TΔS°. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. | Differential Scanning Calorimetry (DSC).[2][3] |

| Enthalpy of Fusion (ΔfusH) | The heat absorbed by the substance to change its state from solid to liquid at its melting point. | Differential Scanning Calorimetry (DSC).[4] |

| Enthalpy of Sublimation (ΔsubH) | The heat required to change one mole of a substance from a solid to a gaseous state. | Thermogravimetric Analysis (TGA).[1] |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a compound like this compound would involve a combination of calorimetric and thermal analysis techniques.

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation of organic compounds.[1]

-

Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

-

Experimental Protocol:

-

A pellet of the sample (typically 0.5 - 1.0 g) is placed in a crucible inside a combustion bomb.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in a calorimeter.

-

The sample is ignited electrically, and the temperature of the water is monitored with high precision until it reaches a maximum and begins to cool.

-

The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

-

The standard enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heats of formation of nitric acid and sulfuric acid (from any nitrogen and sulfur impurities).

-

The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.[5]

-

DSC is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[3] It can be used to determine purity, melting point, enthalpy of fusion, and heat capacity.[2][4][6]

-

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

Experimental Protocol for Purity and Enthalpy of Fusion:

-

A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored. A sharp endothermic peak is observed at the melting point.

-

The purity of the sample can be determined from the shape of the melting peak using the van't Hoff equation.[6]

-

The area under the melting peak is proportional to the enthalpy of fusion (ΔfusH).[4]

-

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study thermal stability and decomposition kinetics.[7][8]

-

Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. Mass loss indicates decomposition or volatilization.

-

Experimental Protocol for Thermal Stability:

-

A small sample (5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is recorded as a function of temperature.

-

The onset temperature of mass loss is an indicator of the thermal stability of the compound.[9]

-

In the absence of experimental data, computational methods, such as ab initio and density functional theory (DFT) calculations, can provide reliable estimates of thermodynamic properties like the enthalpy of formation for organic molecules.[10][11]

Stability Profile

The stability of this compound is a critical parameter, especially for its use in drug development. Stability studies, particularly forced degradation studies, are essential to identify potential degradation products and establish degradation pathways.[12][13][14][15][16]

Table 2: Stability Assessment and Methodologies

| Stability Aspect | Description | Typical Experimental Conditions |

| Hydrolytic Stability | The stability of the compound in the presence of water at different pH values. | The compound is dissolved in aqueous solutions at various pH values (e.g., pH 2, 7, and 9) and stored at elevated temperatures (e.g., 60 °C). Samples are analyzed at different time points. |

| Oxidative Stability | The susceptibility of the compound to oxidation. The aldehyde group is a potential site for oxidation. | The compound is exposed to an oxidizing agent, such as hydrogen peroxide (3-30%), in a suitable solvent at room temperature or slightly elevated temperatures. |

| Photostability | The stability of the compound when exposed to light. | The compound, in both solid and solution forms, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Samples are kept in a photostability chamber, and control samples are wrapped in aluminum foil. |

| Thermal Stability | The stability of the compound when exposed to heat. | The solid compound is stored in a temperature-controlled oven at elevated temperatures (e.g., 60-80 °C) for a specified period. |

Experimental Protocols for Stability Assessment

Forced degradation studies are conducted to accelerate the degradation of a compound to identify its likely degradation products and pathways.[12][13][14][15][16]

-

General Protocol:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions and solid material to various stress conditions as outlined in Table 2.

-

At specified time intervals, withdraw samples and quench the degradation process if necessary (e.g., by neutralization or cooling).

-

Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

-

-

High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its degradation products. A well-developed HPLC method is crucial for accurate quantification of the degradation.

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is used to determine the molecular weights of the degradation products, providing clues to their structures.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[17][19][20][21]

Visualizations

Caption: Experimental workflow for the determination of thermodynamic properties.

Caption: Potential degradation pathways for this compound.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a robust framework for understanding its likely thermodynamic properties and stability. Based on the chemistry of benzofurans and aromatic aldehydes, it is predicted that the aldehyde group will be the primary site of oxidative degradation, leading to the corresponding carboxylic acid. The benzofuran ring system may be susceptible to hydrolytic or photolytic cleavage under harsh conditions. The fluorine substituent is expected to enhance the molecule's metabolic stability and influence its electronic properties, but it is unlikely to be a primary site of degradation under typical storage conditions.

The experimental protocols and analytical strategies outlined in this document provide a clear roadmap for researchers to experimentally determine the thermodynamic parameters and stability profile of this compound. Such studies are indispensable for unlocking the full potential of this compound in its intended applications, particularly in the fields of drug discovery and materials science.

References

- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jpyro.co.uk [jpyro.co.uk]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acdlabs.com [acdlabs.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 17. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 18. researchgate.net [researchgate.net]

- 19. resolvemass.ca [resolvemass.ca]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. NMR structures and magnetic force spectroscopy studies of small molecules binding to models of an RNA CAG repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]

"solubility profile of 4-Fluorobenzofuran-7-carbaldehyde in various organic solvents"

An In-depth Technical Guide to the Solubility Profile of 4-Fluorobenzofuran-7-carbaldehyde

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility profile is crucial for researchers, scientists, and drug development professionals, as solubility significantly impacts reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the predicted solubility of this compound in various organic solvents, along with detailed experimental protocols for its determination.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound possesses a polar aldehyde group (-CHO) and a fluorine atom, which can participate in dipole-dipole interactions. However, the molecule also features a larger, relatively nonpolar benzofuran ring system. This dual character suggests that while it will have limited solubility in highly polar solvents like water, it is expected to be soluble in a range of common organic solvents.[2][3][4]

The aldehyde group can act as a hydrogen bond acceptor with protic solvents.[5] Generally, aldehydes and ketones with fewer than five carbon atoms are moderately soluble in water; as the carbon chain length increases, water solubility decreases.[2][5] Given the nine carbon atoms in this compound, its solubility in water is expected to be low. However, it should be readily soluble in many organic solvents.[2][6]

The following table summarizes the predicted solubility of this compound in various organic solvents based on its structural features and general solubility principles.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Highly Polar | Low / Insoluble | The large nonpolar benzofuran scaffold outweighs the polarity of the aldehyde and fluorine groups. |

| Methanol / Ethanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the carbonyl oxygen and have sufficient polarity to dissolve the molecule. |

| Acetone | Polar Aprotic | High | A good solvent for many organic compounds, its polarity is suitable for dissolving both the polar and nonpolar parts of the molecule.[4] |

| Dichloromethane (DCM) | Moderately Polar | High | An effective solvent for a wide range of organic compounds with moderate polarity. |

| Tetrahydrofuran (THF) | Moderately Polar | High | A versatile solvent capable of dissolving a wide array of organic molecules. |

| Acetonitrile | Polar Aprotic | Moderate to High | A polar aprotic solvent that should effectively solvate the compound. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | High | A strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Toluene | Nonpolar | Moderate | The aromatic nature of toluene can interact favorably with the benzofuran ring system. |

| Hexane / Heptane | Nonpolar | Low | The significant polarity of the aldehyde and fluorine groups will likely lead to poor solubility in highly nonpolar aliphatic solvents. |

Experimental Protocols

To empirically determine the solubility profile of this compound, a combination of qualitative and quantitative methods should be employed.

Qualitative Solubility Determination

This method helps to classify the compound based on its solubility in a series of aqueous reagents, providing insights into its acidic, basic, or neutral nature.[7][8][9]

Materials:

-

This compound

-

Test tubes

-

Distilled water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Water Solubility: Place approximately 25 mg of the compound into a test tube. Add 0.75 mL of distilled water in portions, shaking vigorously after each addition.[10] Observe if the compound dissolves completely.

-

5% HCl Solubility: If the compound is insoluble in water, use a fresh sample (25 mg) and add 0.75 mL of 5% HCl solution in portions, shaking well. Solubility in this reagent indicates the presence of a basic functional group, such as an amine.[8]

-

5% NaOH Solubility: If the compound is insoluble in water and 5% HCl, test its solubility in 0.75 mL of 5% NaOH solution. Solubility suggests the presence of an acidic functional group.[7]

-

5% NaHCO₃ Solubility: If the compound dissolves in 5% NaOH, test a fresh sample in 0.75 mL of 5% NaHCO₃ solution. Solubility in this weaker base indicates a strongly acidic functional group, such as a carboxylic acid.[8] Lack of solubility suggests a weakly acidic group, like a phenol.

-

Concentrated H₂SO₄ Solubility: For compounds insoluble in the above reagents, test solubility in concentrated sulfuric acid. A color change or the generation of heat is considered a positive result and indicates the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or compounds with unsaturation.[8]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[11][12][13][14][15]

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, hexane)

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[12][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Determine the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility profile of this compound.

Caption: Workflow for solubility determination.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 7. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 8. csub.edu [csub.edu]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. enamine.net [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. dissolutiontech.com [dissolutiontech.com]

A Proposed Framework for the Preliminary Biological Screening of 4-Fluorobenzofuran-7-carbaldehyde: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The biological efficacy of these molecules is often dictated by the nature and position of substituents on the benzofuran scaffold.[3] 4-Fluorobenzofuran-7-carbaldehyde is a synthetic organic compound featuring a benzofuran core with a fluorine atom at the 4-position and a carbaldehyde group at the 7-position. The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[4]

Given the established bioactivity of the benzofuran nucleus, a preliminary biological screening of this compound is a logical step to explore its therapeutic potential. This guide outlines a proposed workflow and detailed protocols for an initial in-vitro screening cascade, focusing on cytotoxic, antimicrobial, and antioxidant activities.

Compound Profile: this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅FO₂ | [5] |

| Molecular Weight | 164.13 g/mol | [5] |

| Appearance | Solid | [5] |

| SMILES | FC1=CC=C(C2=C1C=CO2)C=O | [5] |

| InChI Key | MBVFRSJFKMJRHA-UHFFFAOYSA-N | [5] |

Proposed Preliminary Screening Workflow

A systematic approach is essential for the preliminary evaluation of a novel compound. The proposed workflow begins with broad-spectrum activity screening (cytotoxicity, antimicrobial, antioxidant) and can guide further, more specific mechanistic studies based on initial findings.

Caption: Proposed experimental workflow for the preliminary biological screening of a novel compound.

Data Presentation: Hypothetical Screening Results

The following tables are templates for presenting quantitative data obtained from the proposed screening assays.

Table 1: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Compound | IC₅₀ (µM) ± SD |

| MCF-7 (Human Breast Adenocarcinoma) | This compound | Experimental Value |

| Doxorubicin (Positive Control) | Experimental Value | |

| A549 (Human Lung Carcinoma) | This compound | Experimental Value |

| Doxorubicin (Positive Control) | Experimental Value | |

| HL-60 (Human Promyelocytic Leukemia) | This compound | Experimental Value |

| Doxorubicin (Positive Control) | Experimental Value | |

| IC₅₀: The concentration of a substance that causes a 50% reduction in cell viability. |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | Compound | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | This compound | Experimental Value |

| Ciprofloxacin (Positive Control) | Experimental Value | |

| Escherichia coli (ATCC 25922) | This compound | Experimental Value |

| Ciprofloxacin (Positive Control) | Experimental Value | |

| Candida albicans (ATCC 10231) | This compound | Experimental Value |

| Fluconazole (Positive Control) | Experimental Value | |

| MIC: Minimum Inhibitory Concentration required to prevent visible growth of a microorganism. |

Table 3: Hypothetical Antioxidant Activity of this compound

| Assay | Compound | % Radical Scavenging at 100 µg/mL ± SD |

| DPPH Radical Scavenging | This compound | Experimental Value |

| Ascorbic Acid (Positive Control) | Experimental Value |

Experimental Protocols

This protocol assesses the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[6]

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7, A549) in their appropriate complete growth medium.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]

-

Incubate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value.

-

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.[7][8]

-

Preparation of Inoculum:

-

Grow microbial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

In a 96-well plate, add 50 µL of sterile broth to each well.

-

Add 50 µL of the test compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth) to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well.

-

Include a positive control (microbes with a known antibiotic), a negative control (broth only), and a vehicle control (microbes with the solvent).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

-

-

MIC Determination:

-

The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

This assay measures the ability of the compound to donate hydrogen atoms or electrons to the stable DPPH radical.[9][10]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should be freshly prepared and protected from light.[9]

-

Prepare various concentrations of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.

-

-

Reaction Setup:

-

In a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the test compound dilutions to the respective wells.

-

For the control, add 100 µL of methanol instead of the sample.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Potential Signaling Pathway for Investigation

If this compound demonstrates significant cytotoxic activity, a subsequent investigation into its mechanism of action would be warranted. Many cytotoxic compounds induce cell death via apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a common target.[1][5][11]

Caption: The intrinsic (mitochondrial) pathway of apoptosis, a potential target for cytotoxic compounds.

This guide provides a foundational strategy for the initial biological characterization of this compound. Positive results from this preliminary screening would justify more extensive studies to elucidate specific molecular targets and mechanisms of action, paving the way for potential therapeutic development.

References

- 1. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. biorbyt.com [biorbyt.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. benchchem.com [benchchem.com]

- 7. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols for 4-Fluorobenzofuran-7-carbaldehyde in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzofuran-7-carbaldehyde is a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific research on this compound is limited, this document extrapolates its potential applications and provides detailed protocols based on structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in exploring this promising scaffold for the development of novel therapeutic agents.

Potential Applications in Medicinal Chemistry

Based on the biological activities of analogous fluorinated and 7-substituted benzofuran derivatives, this compound is a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas.

-

Central Nervous System (CNS) Disorders: The aldehyde functionality allows for its use in the synthesis of serotonin receptor modulators and other CNS-active agents. Benzofuran derivatives have been investigated for their potential in treating neurological disorders.

-

Oncology: The benzofuran nucleus is a core component of many compounds with demonstrated anticancer activity. Fluorination has been shown to increase the anticancer effects of certain compounds. Derivatives can be designed to target various cancer-related pathways.

-

Antimicrobial Agents: The benzofuran scaffold is present in compounds with antibacterial and antifungal properties.

-

Materials Science: This compound can also be utilized in the preparation of fluorescent probes and organic semiconductors.

Quantitative Data for Related Benzofuran Derivatives

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50, µM) | Reference |

| Benzofuran derivative with difluorine and bromine | HCT116 | Inhibited proliferation by ~70% | |

| Monofluorinated benzofuran | Macrophages | Inhibition of COX activities | |

| 4-Fluoro-substituted benzyl sulfone benzofuran | SIRT2 | 51.42 |

Table 2: Enzyme Inhibitory Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Target Enzyme | Activity (IC50, µM) | Reference |

| Benzofuran derivative 5 | Acetylcholinesterase (AChE) | Ki = 36.53 | |

| Benzofuran derivative 7e | SIRT2 | 3.81 |

Experimental Protocols

The aldehyde group of this compound is a versatile functional handle for a variety of chemical transformations. Below are detailed protocols for key reactions, adapted from methodologies for structurally similar benzofuran aldehydes.

Protocol 1: Synthesis of Schiff Bases (Imines)

Schiff bases derived from heterocyclic aldehydes are a well-established class of compounds with a broad spectrum of biological activities.

General Procedure:

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Addition of Amine: To the stirred solution, add 1.1 equivalents of the desired primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Caption: General workflow for the synthesis of Schiff bases.

Protocol 2: Synthesis of Stilbene Analogs via Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes, yielding stilbene analogs which are known for a wide range of pharmacological activities.

General Procedure:

-

Preparation of Phosphonium Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.1 equivalents of the appropriate triphenylphosphonium salt in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add 1.1 equivalents of a strong base (e.g., n-butyllithium or sodium hydride) to the suspension with stirring. Allow the mixture to stir at room temperature for 1-2 hours, during which the formation

Synthetic Protocols for the Derivatization of 4-Fluorobenzofuran-7-carbaldehyde: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthetic protocols for the chemical modification of 4-Fluorobenzofuran-7-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in biologically active compounds. The protocols outlined below describe key chemical transformations of the aldehyde functional group, enabling the synthesis of a diverse range of derivatives for screening and development in drug discovery programs.

Introduction

Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom onto the benzofuran core can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules, potentially enhancing their metabolic stability, binding affinity, and membrane permeability. This compound serves as a key starting material for accessing novel fluorinated benzofuran derivatives. The aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Core Synthetic Reactions and Protocols

The aldehyde group of this compound is amenable to a wide array of chemical transformations. Below are detailed protocols for several key reactions to generate diverse derivatives.

Reductive Amination for the Synthesis of N-Substituted Amines

Reductive amination is a robust method for the synthesis of secondary and tertiary amines from aldehydes. This two-step, one-pot reaction involves the initial formation of an imine by condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine.

Experimental Protocol:

-